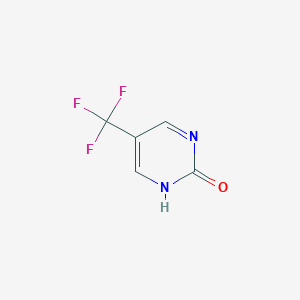

5-(Trifluoromethyl)pyrimidin-2-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(trifluoromethyl)-1H-pyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3F3N2O/c6-5(7,8)3-1-9-4(11)10-2-3/h1-2H,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUAWDIFZEBBSPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=O)N1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30536600 | |

| Record name | 5-(Trifluoromethyl)pyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30536600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83767-80-0 | |

| Record name | 5-(Trifluoromethyl)pyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30536600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to 5-(Trifluoromethyl)pyrimidin-2-ol: Synthesis, Properties, and Applications in Drug Discovery

Abstract: This guide provides an in-depth technical overview of 5-(Trifluoromethyl)pyrimidin-2-ol, a fluorinated heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. We will explore its fundamental physicochemical properties, with a particular focus on its tautomeric equilibrium, detail a representative synthetic pathway, and discuss its reactivity and strategic application as a core scaffold in modern drug development. The content is tailored for researchers, medicinal chemists, and professionals in drug development, offering field-proven insights into the strategic value of this important chemical entity.

Introduction and Strategic Significance

The incorporation of fluorine and fluorine-containing moieties into bioactive molecules is a cornerstone of modern medicinal chemistry. The trifluoromethyl (-CF₃) group, in particular, can profoundly alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity, by acting as a bioisostere for other groups and influencing local electronics.[1][2] When this group is appended to a privileged heterocyclic scaffold like pyrimidine, the resulting compound becomes a highly valuable building block for creating novel therapeutic agents.

This compound is one such building block. The pyrimidine core is a fundamental component of life (as a constituent of DNA and RNA) and is prevalent in a vast array of approved drugs.[3] The combination of the electron-withdrawing trifluoromethyl group at the 5-position and the hydroxyl group at the 2-position creates a unique electronic and structural profile, making it a versatile starting point for synthesizing libraries of compounds for biological screening. Derivatives of this and closely related scaffolds have shown promise in diverse therapeutic areas, including oncology, infectious disease, and immunology.[3][4][5]

This guide serves as a technical primer on its core characteristics, synthesis, and utility, providing the foundational knowledge necessary for its effective application in research and development settings.

Physicochemical Properties and Structural Analysis

Understanding the fundamental properties of this compound is critical for its handling, reaction design, and interpretation of biological data.

Chemical Identity and Properties

| Property | Value | Source |

| Chemical Name | This compound | Internal |

| Synonym | 5-(Trifluoromethyl)-2-hydroxypyrimidine | Internal |

| CAS Number | Not explicitly found; use structure/name for sourcing. | Internal |

| Molecular Formula | C₅H₃F₃N₂O | [6] |

| Molecular Weight | 164.09 g/mol | [6] |

| Appearance | Typically an off-white to pale yellow solid | Inferred |

| Purity (Commercial) | >95% | [6] |

The Critical Role of Tautomerism

A key feature of 2-hydroxypyrimidines is their existence in a tautomeric equilibrium with the corresponding pyrimidin-2(1H)-one form. In the vast majority of cases, the equilibrium strongly favors the amide-like "one" tautomer over the aromatic "ol" tautomer due to the greater stability of the amide bond system.[7][8] This is a crucial consideration for reaction planning, as the reactivity and hydrogen bonding potential of the two forms differ significantly. The proton on the ring nitrogen in the pyrimidinone form can participate in hydrogen bonding as a donor, while the carbonyl oxygen is a strong hydrogen bond acceptor.

Caption: Tautomeric equilibrium of this compound.

Spectroscopic Profile (Predicted)

-

¹H NMR: Two signals would be expected in the aromatic region, corresponding to the protons at the C4 and C6 positions. These would appear as doublets due to mutual coupling. A broad singlet corresponding to the N-H proton of the major pyrimidinone tautomer would also be present, typically downfield.

-

¹³C NMR: Five distinct carbon signals are expected. The signal for the C-F bond in the CF₃ group would appear as a quartet due to C-F coupling. The carbonyl carbon (C2) of the pyrimidinone tautomer would be significantly downfield.

-

¹⁹F NMR: A singlet would be observed, as all three fluorine atoms of the CF₃ group are chemically equivalent.

-

Mass Spectrometry (MS): The ESI-MS spectrum would show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z ≈ 165.03.

Synthesis and Purification

The synthesis of trifluoromethyl-substituted pyrimidinones can be achieved through several routes. A common and reliable method is the condensation of a β-ketoester bearing the trifluoromethyl group with an amidine or urea.[5] This approach is favored for its convergence and the relative accessibility of the starting materials.

Synthetic Workflow Overview

The synthesis can be conceptualized as a cyclocondensation reaction. The key steps involve the reaction of ethyl 2-(trifluoromethyl)-3-oxobutanoate (or a similar precursor) with urea under acidic or basic conditions, followed by workup and purification.

Caption: General workflow for the synthesis of the target compound.

Detailed Experimental Protocol

This protocol is a representative example based on established methodologies for pyrimidinone synthesis.[5] Causality: Sodium ethoxide is used as a base to deprotonate the urea, making it a more effective nucleophile to attack the ketoester. The reaction is heated to overcome the activation energy for both the initial condensation and the subsequent cyclization/dehydration steps. Acidification during workup ensures the product is in its neutral form for efficient extraction.

-

Reaction Setup: To a solution of sodium ethoxide (1.2 equivalents) in absolute ethanol in a round-bottom flask equipped with a reflux condenser, add urea (1.1 equivalents).

-

Addition of Ketoester: Stir the mixture at room temperature for 15 minutes, then add ethyl 4,4,4-trifluoro-3-oxobutanoate (1.0 equivalent) dropwise.

-

Reflux: Heat the reaction mixture to reflux (approx. 80°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

Precipitation: Dissolve the resulting residue in water and acidify carefully with 2M HCl to a pH of approximately 5-6. A precipitate should form.

-

Isolation: Collect the solid product by vacuum filtration, washing with cold water and then a small amount of cold ethanol to remove impurities.

-

Purification: Dry the crude solid. If necessary, further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water).

-

Characterization: Confirm the structure and purity of the final product using NMR spectroscopy and mass spectrometry.

Chemical Reactivity and Derivatization Strategies

This compound is not just an endpoint but a versatile intermediate for further chemical modification. Its reactivity is dictated by the pyrimidinone core.

The most common and powerful derivatization strategy involves converting the C2-hydroxyl group (in its tautomeric pyrimidinone form) into a better leaving group, typically a chloride. This is achieved using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). The resulting 2-chloro-5-(trifluoromethyl)pyrimidine is a highly valuable intermediate.

Causality: The 2-chloro substituent is an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions. The pyrimidine ring is inherently electron-deficient, and this effect is strongly amplified by the electron-withdrawing trifluoromethyl group at C5. This makes the C2 position highly activated and susceptible to attack by a wide range of nucleophiles, such as amines, thiols, and alcohols. This two-step sequence is a workhorse in medicinal chemistry for rapidly building molecular diversity.[1][4]

Caption: Key derivatization pathway via chlorination and SNAr.

Applications in Drug Discovery

The this compound scaffold is a "privileged" structure in medicinal chemistry due to its ability to form key interactions with biological targets and its favorable metabolic properties.

-

Kinase Inhibitors: The pyrimidine core is a well-established hinge-binding motif in many kinase inhibitors. The N1-H and the C2-carbonyl of the pyrimidinone tautomer can form critical hydrogen bonds with the kinase hinge region. The trifluoromethyl group can provide beneficial interactions in adjacent hydrophobic pockets and block sites of potential metabolism. Research has shown that 5-trifluoromethyl-2-aminopyrimidine derivatives can act as potent dual inhibitors of kinases like FLT3 and CHK1, which are targets in cancer therapy.[4]

-

Anti-Infective Agents: Substituted pyrimidinones have been identified as a novel class of agents with potent activity against Mycobacterium tuberculosis.[5] In these scaffolds, the trifluoromethyl group was found to be a preferred substituent for potent activity.

-

Anticancer and Agrochemical Agents: The general class of trifluoromethyl pyrimidines has been extensively explored for anticancer, antiviral, and antifungal applications.[1][10] The CF₃ group enhances membrane permeability and metabolic stability, increasing the likelihood of a compound reaching its intended biological target.

Safety, Handling, and Storage

As a laboratory chemical, this compound requires careful handling. While a specific Safety Data Sheet (SDS) for this compound must be consulted from the supplier, general precautions based on related fluorinated heterocycles should be followed.[11][12][13]

-

Hazard Identification: Likely to be classified as harmful if swallowed, and causing skin and serious eye irritation. May cause respiratory irritation.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.

-

Handling: Use only in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing dust. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Store locked up.

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.

References

-

This compound In Stock . Anichem. [Link]

-

Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1 . RSC Medicinal Chemistry via PMC, NIH. [Link]

-

The synthesis of 5‐trifluoromethyl substituted pyrimidine derivatives . ResearchGate. [Link]

-

Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives . PubMed Central, NIH. [Link]

-

Novel Trifluoromethyl Pyrimidinone Compounds With Activity Against Mycobacterium tuberculosis . Frontiers in Chemistry via PMC, NIH. [Link]

-

Solution and Solid-State Optical Properties of Trifluoromethylated 5-(Alkyl/aryl/heteroaryl)-2-methyl-pyrazolo[1,5-a]pyrimidine System . MDPI. [Link]

-

Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives . MDPI. [Link]

-

Recent Advances in Pyrimidine-Based Drugs . Molecules via PMC, NIH. [Link]

- Synthetic method of 2- (trifluoromethyl) pyrimidine-5-ol.

-

The Tautomerism of Heterocycles: Five-membered Rings with Two or More Heteroatoms . Springer Link. [Link]

-

Characterization of tautomeric forms of anti-cancer drug gemcitabine and their interconversion upon mechano-chemical treatment, using ATR-FTIR spectroscopy and complementary methods . Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy via PMC, NIH. [Link]

-

Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects . MDPI. [Link]

-

The Many Roles for Fluorine in Medicinal Chemistry . ResearchGate. [Link]

-

Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives . Arabian Journal of Chemistry. [Link]

Sources

- 1. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel Trifluoromethyl Pyrimidinone Compounds With Activity Against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound - Anichem [anichemllc.com]

- 7. researchgate.net [researchgate.net]

- 8. Characterization of tautomeric forms of anti-cancer drug gemcitabine and their interconversion upon mechano-chemical treatment, using ATR-FTIR spectroscopy and complementary methods - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

- 13. jubilantingrevia.com [jubilantingrevia.com]

An In-Depth Technical Guide to the Tautomeric Landscape of 5-(Trifluoromethyl)pyrimidin-2-ol

Abstract

The phenomenon of tautomerism, the facile interconversion of structural isomers, is of paramount importance in medicinal chemistry and drug development, profoundly influencing a molecule's physicochemical properties, receptor binding affinity, and metabolic stability. This guide provides a comprehensive technical overview of the tautomeric equilibrium of 5-(trifluoromethyl)pyrimidin-2-ol, a heterocyclic scaffold of significant interest. We will delve into the structural and electronic factors governing the equilibrium between its lactam and lactim forms, with a particular focus on the impact of the potent electron-withdrawing trifluoromethyl group. This document will further detail the experimental and computational methodologies essential for the robust characterization of these tautomeric forms, providing researchers, scientists, and drug development professionals with the foundational knowledge and practical insights required to navigate the complexities of this dynamic system.

Introduction: The Principle of Tautomerism in Pyrimidin-2-ones

Prototropic tautomerism, which involves the migration of a proton, is a critical consideration in the study of nitrogen-containing heterocyles.[1] For pyrimidin-2-ol and its derivatives, the most prevalent form of tautomerism is the lactam-lactim equilibrium. This involves the interconversion between the aromatic alcohol form (lactim or enol) and the non-aromatic amide form (lactam or keto).

It is a well-established principle that for 2-hydroxypyrimidines, the equilibrium in solution overwhelmingly favors the lactam (pyrimidin-2-one) form.[2] This preference is largely attributed to the greater stability of the amide functional group within the ring system and favorable solvation effects in polar solvents.[2] The introduction of substituents onto the pyrimidine ring can, however, modulate this equilibrium.

The Influence of the 5-Trifluoromethyl Substituent

The trifluoromethyl (-CF3) group is a powerful electron-withdrawing substituent due to the high electronegativity of fluorine atoms.[3] Its placement at the 5-position of the pyrimidine ring is expected to have a significant impact on the electronic distribution within the heterocyclic system. This strong inductive effect can influence the relative stabilities of the tautomers. Computational studies on substituted pyrimidin-2(1H)-ones have shown that electron-withdrawing groups can affect the energy barriers of proton transfer.[4][5] While a detailed quantitative analysis for the 5-CF3 derivative is not extensively published, the electron-withdrawing nature of the CF3 group is anticipated to further stabilize the lactam form by decreasing the electron density in the ring and increasing the acidity of the N-H proton.

The 5-(trifluoromethyl)pyrimidin-2(1H)-one tautomer is therefore predicted to be the dominant species in solution. Understanding and confirming this equilibrium is crucial for drug design, as the different tautomers present distinct hydrogen bonding patterns and shapes, which dictate molecular interactions.

Characterization of Tautomers: A Methodological Approach

A multi-faceted approach combining spectroscopic and computational techniques is essential for the unambiguous characterization of the tautomeric forms of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for studying tautomeric equilibria in solution.[6] By analyzing the chemical shifts, coupling constants, and signal integrations, one can identify and quantify the different tautomers present.

Key Observables:

-

1H NMR: The lactam form will exhibit a signal for the N-H proton, typically a broad singlet, while the lactim form will show a signal for the O-H proton. The chemical shifts of the ring protons (H4 and H6) will also differ between the two forms due to changes in aromaticity and electron density.[7]

-

13C NMR: The chemical shift of the C2 carbon is particularly diagnostic. In the lactam form, this carbon is part of a carbonyl group and will resonate at a significantly downfield chemical shift (typically >160 ppm) compared to the C2 carbon in the lactim form, which is bonded to an oxygen and a nitrogen in an aromatic ring.[8]

-

19F NMR: This can be a useful tool for probing the electronic environment of the trifluoromethyl group in each tautomer.

Self-Validating Experimental Protocol: 1H NMR Analysis

-

Objective: To determine the predominant tautomeric form of this compound in solution.

-

Causality: The choice of solvent is critical, as it can influence the tautomeric equilibrium.[9] A polar, aprotic solvent like dimethyl sulfoxide-d6 (DMSO-d6) is often used as it can solubilize both tautomers and its deuterated nature prevents interference in the 1H NMR spectrum.

-

Methodology:

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in 0.7 mL of DMSO-d6 in a standard 5 mm NMR tube.

-

Instrument Setup:

-

Spectrometer: 400 MHz or higher field NMR spectrometer.

-

Temperature: 298 K.

-

Experiment: Standard 1D proton experiment.

-

-

Data Acquisition:

-

Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

Data Processing and Analysis:

-

Process the spectrum using appropriate software (e.g., MestReNova, TopSpin).

-

Reference the spectrum to the residual DMSO peak (δ ≈ 2.50 ppm).

-

Integrate all signals corresponding to the pyrimidine ring protons and any observable N-H or O-H protons.

-

The ratio of the integrals for signals unique to each tautomer will provide the tautomeric ratio. Given the expected predominance of the lactam form, the spectrum will likely show one major set of peaks.

-

-

UV-Vis Spectroscopy

UV-Vis spectroscopy can provide complementary evidence for the existence of different tautomers. The lactam and lactim forms possess different chromophores and are expected to exhibit distinct absorption maxima (λmax). The aromatic lactim form typically absorbs at a longer wavelength compared to the non-aromatic lactam form.[10] By analyzing the spectra in solvents of varying polarity, shifts in the equilibrium can sometimes be observed.[11]

Self-Validating Experimental Protocol: UV-Vis Spectroscopy

-

Objective: To observe the UV absorption profile and assess the influence of solvent polarity on the tautomeric equilibrium.

-

Causality: Solvents with different polarities can stabilize the tautomers to varying extents, potentially shifting the equilibrium and causing observable changes in the UV-Vis spectrum.

-

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a non-polar solvent like cyclohexane or a polar solvent like ethanol.

-

Sample Preparation: Prepare a series of dilutions in different solvents (e.g., cyclohexane, acetonitrile, ethanol, water) to a final concentration suitable for UV-Vis analysis (typically in the micromolar range).

-

Data Acquisition:

-

Record the UV-Vis spectrum for each solution over a range of approximately 200-400 nm using a dual-beam spectrophotometer.

-

Use the respective pure solvent as a blank.

-

-

Data Analysis:

-

Identify the λmax for each solvent.

-

Compare the spectra across the different solvents. A significant shift in λmax or the appearance of new shoulders on the absorption bands could indicate a shift in the tautomeric equilibrium.

-

-

Computational Chemistry

In silico methods, particularly Density Functional Theory (DFT), are invaluable for predicting the relative stabilities of tautomers.[12] These calculations can provide insights into the gas-phase and solution-phase energetics of the tautomeric equilibrium.

Self-Validating Computational Protocol: DFT Calculations

-

Objective: To calculate the relative energies of the lactam and lactim tautomers of this compound.

-

Causality: The choice of the functional and basis set is crucial for obtaining accurate results. The B3LYP functional with a 6-311++G** basis set is a commonly used and reliable combination for such systems.[4] The inclusion of a solvent model (e.g., Polarizable Continuum Model - PCM) is necessary to simulate solution-phase behavior.

-

Methodology:

-

Structure Generation: Build the 3D structures of both the lactam (5-(trifluoromethyl)pyrimidin-2(1H)-one) and lactim (this compound) tautomers.

-

Geometry Optimization: Perform geometry optimization for both structures in the gas phase and with a solvent model (e.g., water or DMSO) using a DFT method (e.g., B3LYP/6-311++G**).

-

Frequency Calculation: Perform frequency calculations on the optimized structures to confirm that they are true energy minima (no imaginary frequencies).

-

Energy Calculation: Extract the Gibbs free energies for both tautomers in the gas phase and in solution.

-

Relative Energy Calculation: Calculate the difference in Gibbs free energy (ΔG) between the two tautomers to determine their relative stability. The more stable tautomer will have a lower free energy.

-

Visualization of Key Concepts

Tautomeric Equilibrium

Note: The image SRCs in the DOT script are placeholders and would need to be replaced with actual image URLs of the chemical structures for rendering.

Caption: The lactam-lactim tautomeric equilibrium of this compound.

Experimental Workflow for Tautomer Analysis

Sources

- 1. Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Conformational and Tautomeric Control by Supramolecular Approach in Ureido-N-iso-propyl,N’-4-(3-pyridin-2-one)pyrimidine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

- 7. 1H chemical shifts in NMR. Part 18.1 Ring currents and π-electron effects in hetero-aromatics - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 8. Novel Trifluoromethyl Pyrimidinone Compounds With Activity Against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Effect of the Solvent and Substituent on Tautomeric Preferences of Amine-Adenine Tautomers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Comparative Study of UVA Filtering Compounds 2‑Methyl/2-Amino Pyrimidine Derivatives of Avobenzone under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. research.rug.nl [research.rug.nl]

- 12. sciengpub.ir [sciengpub.ir]

An In-depth Technical Guide to the ¹H NMR Spectrum of 5-(Trifluoromethyl)pyrimidin-2-ol

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Date: January 23, 2026

Abstract

This technical guide provides a comprehensive analysis of the anticipated ¹H Nuclear Magnetic Resonance (NMR) spectrum of 5-(Trifluoromethyl)pyrimidin-2-ol, a heterocyclic compound of interest in medicinal chemistry due to the prevalence of the trifluoromethylpyrimidine core in various drug candidates.[1][2][3] Lacking a publicly available experimental spectrum, this guide synthesizes data from analogous structures and foundational NMR principles to predict, interpret, and provide a framework for the empirical analysis of this molecule. We will delve into the chemical shift assignments, coupling constants, the profound influence of the trifluoromethyl group, and the critical role of tautomerism. Furthermore, a detailed, self-validating experimental protocol for acquiring a high-quality ¹H NMR spectrum is presented. This document is intended to serve as a practical resource for researchers engaged in the synthesis, characterization, and application of novel pyrimidine-based compounds.

Introduction: The Significance of this compound

The pyrimidine scaffold is a cornerstone in the architecture of numerous biologically active molecules, including established pharmaceuticals and developmental drugs. The incorporation of a trifluoromethyl (CF₃) group is a widely employed strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[3] The CF₃ group's strong electron-withdrawing nature can significantly modulate the electronic properties of the pyrimidine ring, influencing its reactivity and intermolecular interactions.[4][5] this compound, therefore, represents a fundamental building block for the synthesis of more complex molecules with potential therapeutic applications, such as kinase inhibitors.[1][2] A thorough understanding of its spectroscopic properties, particularly its ¹H NMR spectrum, is paramount for unequivocal structure elucidation, purity assessment, and for monitoring chemical transformations.

Predicted ¹H NMR Spectrum and Interpretation

The ¹H NMR spectrum of this compound is expected to be relatively simple, primarily featuring signals from the pyrimidine ring protons and the hydroxyl proton. The exact chemical shifts will be highly dependent on the solvent used for analysis due to its influence on hydrogen bonding and tautomeric equilibria.

Tautomerism: The Pyrimidin-2-ol / Pyrimidin-2(1H)-one Equilibrium

A critical consideration for interpreting the NMR spectrum of 2-hydroxypyrimidines is the existence of keto-enol tautomerism. This compound can exist in equilibrium between the aromatic hydroxyl form (enol) and the non-aromatic amide form (keto or lactam). In most common NMR solvents, the equilibrium heavily favors the pyrimidin-2(1H)-one tautomer due to the greater stability of the amide functionality.[6][7]

Caption: Tautomeric equilibrium of this compound.

For the remainder of this guide, we will primarily discuss the expected spectrum of the dominant pyrimidin-2(1H)-one tautomer.

Predicted Chemical Shifts and Coupling Constants

The predicted ¹H NMR data for 5-(Trifluoromethyl)pyrimidin-2(1H)-one in a common deuterated solvent like DMSO-d₆ is summarized below.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H4 | 8.5 - 8.8 | Doublet (d) or Quartet (q) | ~2-4 Hz | Located between two nitrogen atoms and influenced by the electron-withdrawing CF₃ group, this proton is expected to be significantly deshielded. It will likely show coupling to H6 and potentially a small long-range coupling to the CF₃ group. |

| H6 | 8.7 - 9.0 | Doublet (d) or Quartet (q) | ~2-4 Hz | Similar to H4, this proton is adjacent to a nitrogen atom and is deshielded by the ring's electronic nature and the CF₃ group. It will couple with H4. |

| NH | 11.0 - 13.0 | Broad Singlet (br s) | N/A | The amide proton is expected to be highly deshielded and will appear as a broad signal due to quadrupole broadening from the adjacent nitrogen and chemical exchange with any residual water in the solvent. |

Rationale for Predictions:

-

Ring Protons (H4 and H6): In unsubstituted pyrimidine, the protons at positions 4 and 6 appear around δ 8.78 ppm.[8] The powerful electron-withdrawing trifluoromethyl group at position 5 will deshield the adjacent protons (H4 and H6), shifting them further downfield.[9] The expected multiplicity for both H4 and H6 is a doublet due to their coupling to each other. However, long-range coupling to the three fluorine atoms of the CF₃ group might result in a quartet or a more complex multiplet.

-

Amide Proton (NH): The chemical shift of the NH proton in the pyrimidinone ring is highly variable and solvent-dependent. In DMSO-d₆, which is a hydrogen bond acceptor, this proton is expected to be significantly deshielded, appearing at a high chemical shift.[10]

The Influence of the Trifluoromethyl Group

The CF₃ group exerts a profound influence on the ¹H NMR spectrum through both electronic and coupling effects:

-

Electronic Effects: As one of the most powerful electron-withdrawing groups, the CF₃ moiety significantly decreases the electron density of the pyrimidine ring. This inductive effect leads to a general deshielding of all ring protons, causing them to resonate at higher chemical shifts (further downfield) than in non-substituted pyrimidines.[5][11]

-

Through-Bond Coupling (J-coupling): The fluorine nuclei of the CF₃ group can couple with the adjacent ring protons (H4 and H6) through multiple bonds. This is known as long-range heteronuclear coupling (e.g., ⁴JHF). This coupling, if resolved, would split the signals of H4 and H6 into quartets. The magnitude of this coupling is typically small, on the order of 1-3 Hz. Observing this coupling can be a definitive confirmation of the substitution pattern.

Recommended Experimental Protocol for ¹H NMR Acquisition

To obtain a high-quality, interpretable ¹H NMR spectrum of this compound, the following protocol is recommended. This protocol is designed to be self-validating by ensuring proper instrument setup and data processing.

Caption: Recommended workflow for ¹H NMR analysis.

Causality Behind Experimental Choices:

-

Solvent Selection (DMSO-d₆): Dimethyl sulfoxide-d₆ is an excellent choice for this compound due to its high polarity, which aids in dissolving the potentially polar pyrimidinol/pyrimidinone. It also shifts the residual water peak to a region that is less likely to overlap with analyte signals. Most importantly, it allows for the observation of exchangeable protons like the NH proton.

-

Internal Standard (TMS): Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H NMR, with its signal defined as 0.00 ppm.[12] For aqueous-based samples, 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) can also be used.[13]

-

Relaxation Delay (d1): A sufficiently long relaxation delay (5 times the longest T₁) is crucial for obtaining accurate integrations, which are essential for confirming the proton ratios in the molecule.

Advanced NMR Experiments for Structural Confirmation

While ¹H NMR is a powerful primary tool, its combination with other NMR experiments can provide irrefutable structural proof.

-

¹³C NMR: Will confirm the number of unique carbon environments and the presence of the CF₃ group (quartet with a large ¹JCF coupling constant).

-

¹⁹F NMR: Will show a singlet for the CF₃ group, confirming its chemical environment. This is a highly sensitive technique for fluorinated compounds.[14][15]

-

2D NMR (COSY and HSQC):

-

COSY (Correlation Spectroscopy): Will show a cross-peak between the H4 and H6 protons, confirming their scalar coupling.

-

HSQC (Heteronuclear Single Quantum Coherence): Will correlate the H4 and H6 protons to their directly attached carbon atoms (C4 and C6), aiding in the assignment of the ¹³C spectrum.

-

Conclusion

The ¹H NMR spectrum of this compound is predicted to be characterized by two downfield-shifted pyrimidine ring protons and a broad, highly deshielded amide proton, assuming the predominance of the pyrimidin-2(1H)-one tautomer. The strong electron-withdrawing nature of the trifluoromethyl group is the primary determinant of the observed chemical shifts. This technical guide provides a robust framework for the prediction, acquisition, and interpretation of the ¹H NMR spectrum of this important heterocyclic building block. Adherence to the outlined experimental protocol will ensure the acquisition of high-quality, reliable data, which is fundamental to the advancement of research and development in medicinal chemistry.

References

-

Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines. (1979). ResearchGate. Retrieved from [Link]

-

Novel Trifluoromethyl Pyrimidinone Compounds With Activity Against Mycobacterium tuberculosis. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. (2022). National Center for Biotechnology Information. Retrieved from [Link]

-

A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. (n.d.). Dove Medical Press. Retrieved from [Link]

- Synthetic method of 2- (trifluoromethyl) pyrimidine-5-ol. (n.d.). Google Patents.

-

Comparison of the 1 H-NMR Chemical Shift (δ, ppm) of. (n.d.). ResearchGate. Retrieved from [Link]

-

Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. (n.d.). MDPI. Retrieved from [Link]

-

1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. (1992). ResearchGate. Retrieved from [Link]

-

15N NMR and crystal structure studies of 5-(2-pyridylmethylene)pseudothiohydantoin;† dipolar dephasing experiments for establishing the preferred tautomer in the solid and solution states. (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. (n.d.). MDPI. Retrieved from [Link]

-

Computational 19 F NMR of trifluoromethyl derivatives of alkenes, pyrimidines, and indenes. (n.d.). De Gruyter. Retrieved from [Link]

-

19F NMR Studies on Positional Variations of Trifluoromethyl Groups in CF3-substituted Aromatic Group 15 Trivalent Chlorides. (n.d.). ResearchGate. Retrieved from [Link]

- Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Inform

-

NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. (n.d.). EPFL. Retrieved from [Link]

- 1H-NMR protocol for rapid diagnosis of purine and pyrimidine metabolic disorders in urine. (n.d.). [Source not available].

- ENOL TAUTOMERISM OF 5-(4-CHLOROPHENYL)-1- PHENYL-4-ACETYL-3-HYDROXY. (n.d.). [Source not available].

-

Figure S22. 1 H NMR spectrum of the 6-(2-furyl). (n.d.). ResearchGate. Retrieved from [Link]

-

“Pure shift” 1 H NMR, a robust method for revealing heteronuclear couplings in complex spectra. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

-

Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

- Site-Specific C-H Chalcogenation of Quinoxalin-2(1H)

Sources

- 1. Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. jst-ud.vn [jst-ud.vn]

- 8. Pyrimidine(289-95-2) 1H NMR [m.chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. Novel Trifluoromethyl Pyrimidinone Compounds With Activity Against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Computational 19 F NMR of trifluoromethyl derivatives of alkenes, pyrimidines, and indenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. rsc.org [rsc.org]

- 13. 1H-NMR protocol for rapid diagnosis of purine and pyrimidine metabolic disorders in urine - PMC [pmc.ncbi.nlm.nih.gov]

- 14. dovepress.com [dovepress.com]

- 15. Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the ¹³C NMR Analysis of 5-(Trifluoromethyl)pyrimidin-2-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-(Trifluoromethyl)pyrimidin-2-ol is a heterocyclic compound of significant interest in medicinal chemistry and drug development, largely due to the presence of the trifluoromethyl group which can enhance metabolic stability and binding affinity.[1] A precise structural elucidation is paramount for its application, and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy serves as a cornerstone analytical technique for this purpose. This guide provides an in-depth exploration of the ¹³C NMR analysis of this compound, moving beyond a simple data sheet to explain the theoretical underpinnings, predictive analysis, and a robust experimental protocol. We will delve into the nuanced effects of the trifluoromethyl substituent on the pyrimidine ring, focusing on the interpretation of chemical shifts and the characteristic ¹³C-¹⁹F coupling constants.

Introduction: The Structural Significance of this compound

The incorporation of fluorine into organic molecules is a widely used strategy in modern drug discovery.[2][3] The trifluoromethyl (-CF₃) group, in particular, can profoundly alter a molecule's physicochemical properties. In the context of the pyrimidine scaffold, a common motif in biologically active compounds, the -CF₃ group at the C5 position exerts strong electronic effects that are directly observable by ¹³C NMR spectroscopy.

Furthermore, this compound can exist in tautomeric forms, primarily the ol (hydroxy) and one (keto) forms. The predominant tautomer in solution can be influenced by the solvent and temperature, a phenomenon that ¹³C NMR is well-suited to investigate.[4][5][6] This guide will focus on the analysis of the major tautomeric form, providing the framework for researchers to confirm the structure and purity of their synthesized compounds.

}

Figure 1: Molecular structure and atom numbering of 5-(Trifluoromethyl)pyrimidin-2(1H)-one.

Theoretical Principles: Predicting the ¹³C NMR Spectrum

A standard proton-decoupled ¹³C NMR spectrum of a fluorinated compound can be complex.[7] This is due to the strong spin-spin coupling between ¹³C and ¹⁹F nuclei, which splits the carbon signals into multiplets.[8] Understanding these interactions is key to accurate spectral interpretation.

2.1. Chemical Shifts (δ)

The chemical shifts of the pyrimidine ring carbons are influenced by the electronegativity of the nitrogen atoms and the electronic effects of the substituents.

-

-OH/-O Group (at C2): In its keto form (pyrimidin-2-one), the C2 carbon is a carbonyl carbon and is expected to be significantly deshielded, appearing far downfield.

-

-CF₃ Group (at C5): The trifluoromethyl group is a strong electron-withdrawing group. This has two main effects:

-

Inductive Effect: It withdraws electron density from the attached carbon (C5), causing a downfield shift.

-

"Heavy Atom" Effect: Paradoxically, the carbon of the CF₃ group itself often appears at a higher field (more shielded) than a methyl carbon, a phenomenon observable in many fluorinated compounds.[8] The carbons directly bonded to the fluorine atoms will show a large chemical shift.[9]

-

-

Ring Carbons (C4, C6): The chemical shifts of C4 and C6 will be influenced by their proximity to the nitrogen atoms and the C5-CF₃ group. They are expected to reside in the typical aromatic/heteroaromatic region.[10]

2.2. ¹³C-¹⁹F Coupling Constants (JCF)

The most revealing feature of the ¹³C NMR spectrum will be the coupling between the carbon nuclei and the three equivalent fluorine nuclei of the -CF₃ group. This coupling occurs through bonds and its magnitude decreases with the number of intervening bonds.[11]

-

¹JCF (One-bond coupling): This is the coupling between the carbon of the -CF₃ group and the fluorine atoms. It is typically very large, often in the range of 240–320 Hz.[3][11] The signal for the CF₃ carbon will appear as a quartet (due to coupling with three equivalent ¹⁹F nuclei, following the n+1 rule).

-

²JCF (Two-bond coupling): This is the coupling between C5 and the fluorine atoms. This coupling is also significant, typically in the range of 20-50 Hz. The C5 signal will appear as a quartet.

-

³JCF (Three-bond coupling): The coupling between C4 and C6 and the fluorine atoms. This coupling is smaller, usually in the range of 1-10 Hz. The signals for C4 and C6 will likely appear as quartets, although the splitting may be subtle and require good resolution to observe.

-

Long-range Coupling: It is possible to observe even longer-range coupling (e.g., ⁴JCF to C2), but these are typically very small (<1 Hz) and may not be resolved.[12][13]

2.3. Predicted Spectral Data

Based on the principles above and data from similar structures, we can predict the approximate ¹³C NMR spectrum. This predictive table serves as a hypothesis that is to be confirmed by the experimental data obtained by following the protocol in the next section.

| Carbon Atom | Predicted δ (ppm) | Predicted Multiplicity | Predicted JCF (Hz) | Rationale |

| C2 | 155 - 165 | Singlet or narrow q | ~0-2 | Carbonyl carbon in the keto tautomer, deshielded. |

| C4 | 140 - 150 | Quartet (q) | ³JCF ≈ 1-5 | Deshielded by adjacent N3 and electron-withdrawing CF₃ group. |

| C6 | 145 - 155 | Quartet (q) | ³JCF ≈ 1-5 | Deshielded by adjacent N1, expected to be similar to C4. |

| C5 | 115 - 125 | Quartet (q) | ²JCF ≈ 20-40 | Shielded relative to other ring carbons but coupled to -CF₃. |

| -CF₃ | 120 - 130 | Quartet (q) | ¹JCF ≈ 250-290 | Characteristic large one-bond coupling constant. |

Note: Chemical shifts are referenced to Tetramethylsilane (TMS). The solvent used can significantly influence the chemical shifts.

Experimental Protocol: Acquiring High-Fidelity ¹³C NMR Data

Acquiring a high-quality ¹³C NMR spectrum for a fluorinated compound requires careful attention to experimental parameters. The following is a field-proven, self-validating protocol.

3.1. Sample Preparation

-

Solvent Selection: Use a deuterated solvent that fully dissolves the compound. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice due to its high boiling point and ability to dissolve a wide range of polar compounds. It will also facilitate the observation of exchangeable protons (e.g., N-H, O-H) in the ¹H NMR spectrum, which can aid in structural confirmation.

-

Concentration: Prepare a solution of 10-20 mg of this compound in 0.6-0.7 mL of DMSO-d₆. This concentration provides a good balance between obtaining a strong signal in a reasonable time and avoiding solubility issues.

-

Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

3.2. NMR Spectrometer Setup and Data Acquisition This protocol assumes a standard 400 or 500 MHz NMR spectrometer equipped with a broadband probe. For fluorinated compounds, a triple-resonance probe (HFX) can simplify experiments by allowing for simultaneous decoupling of both ¹H and ¹⁹F, but it is not strictly necessary for a standard ¹³C spectrum.[3][14]

-

Lock and Shim: Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.

-

Standard ¹³C{¹H} Experiment:

-

Pulse Program: Use a standard inverse-gated proton decoupling pulse sequence. This ensures that the Nuclear Overhauser Effect (NOE) is minimized, leading to more quantitative carbon signals, which is good practice although not strictly necessary for simple identification.

-

Spectral Width: Set a wide spectral width, for example, from 0 to 200 ppm, to ensure all carbon signals, including the carbonyl and CF₃ carbons, are captured.

-

Acquisition Time (at): Set to at least 1-2 seconds to ensure good digital resolution.

-

Relaxation Delay (d1): Use a relaxation delay of 2-5 seconds. Quaternary carbons and the CF₃ carbon have longer relaxation times, and an adequate delay is crucial for their detection.

-

Number of Scans (ns): Due to the low natural abundance of ¹³C, a significant number of scans will be required. Start with 256 or 512 scans and increase as needed to achieve an adequate signal-to-noise ratio.

-

3.3. Advanced Experiment: ¹³C{¹H, ¹⁹F} Triple Resonance If the resulting ¹³C{¹H} spectrum is too complex due to overlapping multiplets, a triple resonance experiment can be invaluable.[7]

-

Objective: To decouple both protons and fluorine simultaneously, resulting in a spectrum where every carbon signal is a singlet. This dramatically simplifies the spectrum and confirms the number of unique carbon environments.

-

Requirement: This experiment requires a spectrometer with a triple-resonance probe and the capability to generate decoupling frequencies for both ¹H and ¹⁹F.[14] The procedure simplifies the spectrum by collapsing all C-F quartets into singlets, making assignment of chemical shifts straightforward.

}

Figure 2: Standard workflow for 13C NMR analysis.

Data Interpretation and Validation

Upon acquiring the spectrum, the final step is to match the observed signals to the predicted values.

-

Identify the Solvent and Reference: Locate the multiplet for DMSO-d₆ (around 39.5 ppm) and the singlet for TMS (0.00 ppm).

-

Assign the Quartets: Look for the four distinct quartets in the spectrum.

-

The quartet with the largest splitting (J-coupling) will be the -CF₃ carbon.

-

The quartet with the second-largest splitting will be C5.

-

The remaining two closely spaced quartets in the aromatic region will be C4 and C6. Distinguishing between these two may require more advanced techniques like a ¹H-¹³C HMBC experiment.

-

-

Assign the Carbonyl: The remaining signal, likely a singlet or very narrow multiplet in the downfield region ( > 155 ppm), corresponds to the C2 carbonyl carbon.

-

Validate Against Prediction: Compare the experimentally measured chemical shifts and coupling constants to the predicted values in the table. A strong correlation validates the structure of this compound. Any significant deviation may indicate the presence of a different tautomer, an impurity, or an incorrect structural assignment.

Conclusion

The ¹³C NMR analysis of this compound is a powerful method for unambiguous structure elucidation. By understanding the fundamental principles of chemical shifts and, most importantly, the characteristic ¹³C-¹⁹F coupling patterns, researchers can confidently interpret the resulting spectra. The predictive framework and detailed experimental protocol provided in this guide offer a comprehensive approach for scientists in drug development to ensure the integrity and purity of this valuable chemical entity. The use of advanced techniques like triple resonance can further simplify complex spectra and provide unequivocal structural proof.

References

-

University of Wisconsin-Madison. Fluorine NMR. [Online] Available at: [Link]

- Klapars, A., & Buchwald, S. L. (2002). Copper-Catalyzed Halogenation of Aryl- and Heteroarylboronic Acids and Esters. Journal of the American Chemical Society, 124(50), 14844–14845.

- Zhou, Y., et al. (2021). Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1. European Journal of Medicinal Chemistry, 225, 113788.

-

Magritek. (2014). Simultaneous Proton and Fluorine decoupled 13C NMR. [Online] Available at: [Link]

-

Facey, G. (2007). 13C NMR of Fluorinated Organics. University of Ottawa NMR Facility Blog. [Online] Available at: [Link]

-

JEOL. (n.d.). Determine number of fluorines attached to each carbon by 13C NMR spectroscopy!. [Online] Available at: [Link]

-

Wikipedia. (2023). Fluorine-19 nuclear magnetic resonance spectroscopy. [Online] Available at: [Link]

-

ACD/Labs. (n.d.). A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds. [Online] Available at: [Link]

- Alkorta, I., et al. (2014). From 2-hydroxypyridine to 4(3H)-pyrimidinone: Computational Study on the Control of the Tautomeric Equilibrium. The Journal of Physical Chemistry A, 118(1), 213-221.

- Doddrell, D., et al. (1974). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Journal of the Chemical Society, Perkin Transactions 2, (4), 402-409.

- De, B. R., et al. (2000).

-

Gerig, J. T. (2001). Fluorine NMR. ResearchGate. [Online] Available at: [Link]

-

Shrestha, B., et al. (2018). Tautomers of 2-pyrimidinamine and of isocytosine. ResearchGate. [Online] Available at: [Link]

-

Hansen, P. E. (2020). Tautomerism Detected by NMR. Encyclopedia.pub. [Online] Available at: [Link]

- Berg, A., et al. (1974). Sixteen 13C-19F Spin-Spin Coupling Constants in the 13C NMR Spectrum of 1-Fluoropyrene (C16H9F). Acta Chemica Scandinavica, 28b, 579-580.

Sources

- 1. Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jeolusa.com [jeolusa.com]

- 4. From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. encyclopedia.pub [encyclopedia.pub]

- 7. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]

- 8. University of Ottawa NMR Facility Blog: 13C NMR of Fluorinated Organics [u-of-o-nmr-facility.blogspot.com]

- 9. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 10. mdpi.com [mdpi.com]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 13. scispace.com [scispace.com]

- 14. jeol.com [jeol.com]

Introduction: The Analytical Imperative for 5-(Trifluoromethyl)pyrimidin-2-ol

An In-Depth Technical Guide to the Mass Spectrometry of 5-(Trifluoromethyl)pyrimidin-2-ol

In the landscape of modern drug discovery and materials science, fluorinated heterocyclic compounds occupy a position of immense strategic importance. The introduction of a trifluoromethyl (-CF3) group into a molecule can dramatically alter its physicochemical properties, including lipophilicity, metabolic stability, and binding affinity. This compound is a prime exemplar of this molecular scaffold, representing a key building block in the synthesis of pharmacologically active agents.[1] Its structural elucidation is paramount, and mass spectrometry stands as the definitive technique for confirming its molecular weight and interrogating its structure through controlled fragmentation.

This guide provides a comprehensive technical overview of the mass spectrometric analysis of this compound. We will delve into the theoretical underpinnings of its ionization and fragmentation behavior, present a validated experimental protocol for its analysis, and interpret the resulting mass spectrum. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of how to characterize this and similar molecules with precision and confidence.

Part 1: Core Principles of Analysis

Ionization Methodologies: Hard vs. Soft Ionization

The choice of ionization technique is the most critical parameter in mass spectrometry. For a molecule like this compound, two primary methods are relevant:

-

Electron Ionization (EI): A "hard" ionization technique where the sample is bombarded with high-energy electrons (typically 70 eV).[2][3] This process is highly energetic, leading to the formation of a molecular ion (M•+) that is often unstable and undergoes extensive, reproducible fragmentation.[3][4] This fragmentation pattern is a molecular fingerprint, invaluable for unambiguous structural confirmation.[4]

-

Electrospray Ionization (ESI): A "soft" ionization technique commonly coupled with liquid chromatography (LC-MS).[5] ESI typically produces a protonated molecule [M+H]+ with minimal fragmentation.[6] This is ideal for accurate molecular weight determination and for analyzing samples in complex mixtures.[7][8]

For the purpose of detailed structural elucidation, this guide will focus primarily on the fragmentation patterns generated by Electron Ionization, as they provide the richest structural information.

The Critical Role of Tautomerism

A crucial aspect of this compound's chemistry is its existence in two tautomeric forms: the 'enol' form (pyrimidin-2-ol) and the 'keto' form (5-(trifluoromethyl)pyrimidin-2(1H)-one). In the gas phase of a mass spectrometer, an equilibrium will exist, though studies on similar pyrimidine systems suggest the keto form is often more stable.[9] This is not merely an academic point; the two tautomers will present different initial structures to the ionization source, potentially influencing the subsequent fragmentation pathways. The keto form, for instance, facilitates the characteristic loss of carbon monoxide (CO), a pathway unavailable to the enol form.

Predicted Physicochemical and Spectrometric Properties

A summary of the key properties of the target analyte provides a necessary foundation for the analysis.

| Property | Value | Source/Method |

| Molecular Formula | C₅H₃F₃N₂O | --- |

| Monoisotopic Mass | 164.01975 g/mol | Calculated |

| Average Mass | 164.08 g/mol | Calculated |

| Ionization Energy (Predicted) | ~9.5 - 10.0 eV | Based on similar pyrimidines[10] |

| Expected Ion in EI | [C₅H₃F₃N₂O]•+ (m/z 164.02) | Molecular Ion (M•+) |

| Expected Ion in ESI (+) | [C₅H₃F₃N₂O+H]+ (m/z 165.03) | Protonated Molecule [M+H]+ |

Part 2: Experimental Protocol: Acquiring a High-Quality Mass Spectrum

This section details a self-validating protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with an EI source. The causality behind each step is explained to ensure technical mastery.

Workflow Overview

The experimental process follows a logical sequence from sample preparation to data interpretation.

Caption: GC-MS workflow for this compound analysis.

Step-by-Step Methodology

-

Sample Preparation:

-

Action: Accurately weigh approximately 1.0 mg of solid this compound.

-

Rationale: Accurate weighing is fundamental for creating a standard of known concentration.

-

Action: Dissolve the solid in 1.0 mL of high-purity methanol to create a 1 mg/mL stock solution.

-

Rationale: Methanol is a volatile solvent compatible with GC-MS analysis and effectively solubilizes the analyte.

-

Action: Perform a 1:100 serial dilution by taking 10 µL of the stock and diluting it into 990 µL of methanol to yield a 10 µg/mL working solution.

-

Rationale: This concentration is typically within the optimal linear range of modern MS detectors, preventing saturation while ensuring a strong signal.

-

-

Instrumentation & Parameters (GC-MS):

-

System: A standard benchtop GC-MS system equipped with an EI source is used.

-

GC Inlet:

-

Mode: Splitless injection.

-

Rationale: For a 10 µg/mL solution, a splitless injection ensures the entire sample volume is transferred to the column, maximizing sensitivity.

-

Temperature: 250 °C.

-

Rationale: This temperature ensures rapid and complete volatilization of the analyte without causing thermal degradation.

-

-

GC Column:

-

Type: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl Polysiloxane (e.g., DB-5ms or equivalent).

-

Rationale: This is a robust, general-purpose column providing excellent separation for a wide range of semi-volatile compounds.

-

-

Oven Program:

-

Initial Temp: 100 °C, hold for 1 minute.

-

Ramp: 15 °C/min to 280 °C.

-

Final Hold: Hold at 280 °C for 5 minutes.

-

Rationale: This program allows for good chromatographic peak shape and ensures the analyte elutes in a reasonable time, while the final hold cleanses the column of any less volatile impurities.

-

-

MS Parameters:

-

Ion Source: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Rationale: 70 eV is the industry standard, providing reproducible fragmentation patterns that are comparable to established mass spectral libraries.

-

Source Temperature: 230 °C.

-

Rationale: Keeps the ion source clean and prevents condensation of the analyte.

-

Mass Range: Scan from m/z 40 to 300.

-

Rationale: This range comfortably covers the molecular ion (m/z 164) and all expected significant fragments.

-

-

Part 3: Interpretation of the Mass Spectrum

The resulting EI mass spectrum is a plot of relative ion abundance versus mass-to-charge ratio (m/z). The analysis involves identifying the molecular ion and decoding the fragmentation pathways that produce the major fragment ions.

Predicted Fragmentation Pathways

The fragmentation of this compound is governed by the stability of the pyrimidine ring and the influence of its substituents.[11][12] The following pathways, originating from the molecular ion at m/z 164 , are predicted based on established chemical principles.[13]

Caption: Predicted EI fragmentation pathways for this compound.

Analysis of Key Fragment Ions

| m/z (Predicted) | Proposed Identity/Structure | Pathway Description |

| 164 | [C₅H₃F₃N₂O]•+ | Molecular Ion (M•+). The presence of this peak confirms the molecular weight of the analyte.[4] |

| 145 | [C₅H₃F₂N₂O]•+ | Loss of a fluorine radical (•F). While less common than loss of the entire CF3 group, this pathway is possible. |

| 136 | [C₄H₃F₃N₂]•+ | Loss of carbon monoxide (CO). This is a highly characteristic fragmentation for the keto tautomer, involving the expulsion of a neutral CO molecule. |

| 95 | [C₄H₃N₂O]•+ | Loss of a trifluoromethyl radical (•CF₃). This fragmentation involves the cleavage of the C-CF₃ bond, leaving a stable pyrimidinol radical cation. |

| 69 | [CF₃]+ | Trifluoromethyl cation. Formation of the stable [CF₃]+ cation is a common feature in the mass spectra of trifluoromethyl-containing compounds. |

The relative intensities of these fragments provide further structural insight. A strong peak at m/z 136 would strongly support the predominance of the keto tautomer in the gas phase. The presence of both m/z 95 and m/z 69 is highly indicative of the trifluoromethyl substituent.

Conclusion

The mass spectrometric analysis of this compound is a powerful tool for its unequivocal identification and structural characterization. By selecting an appropriate ionization method—Electron Ionization for detailed fragmentation or Electrospray Ionization for molecular weight confirmation—and understanding the key roles of tautomerism and predictable fragmentation pathways, researchers can gain high-confidence data. The protocols and interpretive guidance provided herein serve as a robust framework for the analysis of this important chemical entity, ensuring both accuracy and reproducibility in a research and development setting.

References

-

National Center for Biotechnology Information. (n.d.). Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1. PubChem. Retrieved from [Link]

-

Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). Interpreting Electron Ionization Mass Spectra. Retrieved from [Link]

-

Kádár, Z., Gömöry, Á., & Koczka, K. (2012). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Journal of Mass Spectrometry, 47(7), 933-936. Retrieved from [Link]

-

Wang, Y., et al. (2022). Quantitative analysis of 20 purine and pyrimidine metabolites by HILIC-MS/MS in the serum and hippocampus of depressed mice. Journal of Pharmaceutical and Biomedical Analysis, 219, 114947. Retrieved from [Link]

-

Parmar, J. M., & Joshi, N. K. (2012). Mass Spectral Fragmentation Modes of Pyrimidine Derivatives. International Journal of ChemTech Research, 4(2), 834-841. Retrieved from [Link]

-

Hart, K. J., & McLuckey, S. A. (1994). Selective chemical ionization of nitrogen and sulfur heterocycles in petroleum fractions by ion trap mass spectrometry. Journal of the American Society for Mass Spectrometry, 5(4), 250-259. Retrieved from [Link]

-

TM beggs. (2020). Electron ionization and mass spectrometry. YouTube. Retrieved from [Link]

-

van Kuilenburg, A. B. P., van Lenthe, H., Maring, J. G., & van Gennip, A. H. (2006). Determination of 5-fluorouracil in plasma with HPLC-tandem mass spectrometry. Nederlands Tijdschrift voor Klinische Chemie en Laboratoriumgeneeskunde, 31(3), 218-219. Retrieved from [Link]

-

Szymańska, E., et al. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. Molecules, 26(7), 2068. Retrieved from [Link]

-

ResearchGate. (n.d.). Categorization of 80 purines and pyrimidines by structural... Retrieved from [Link]

-

da Silva, J. C., et al. (2022). Solution and Solid-State Optical Properties of Trifluoromethylated 5-(Alkyl/aryl/heteroaryl)-2-methyl-pyrazolo[1,5-a]pyrimidine System. Molecules, 27(10), 3236. Retrieved from [Link]

-

Kuhn, S. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. RRJ Chemist, 13(2). Retrieved from [Link]

-

Maltar-Strmečki, N., et al. (2018). Characterization of tautomeric forms of anti-cancer drug gemcitabine and their interconversion upon mechano-chemical treatment, using ATR-FTIR spectroscopy and complementary methods. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 192, 239-247. Retrieved from [Link]

-

Domaracka, A., & Wnorowska, S. (2024). Cross Section Calculations for Electron-Impact Ionization of Pyrimidine Molecule and its Halogenated Derivatives. Preprints.org. Retrieved from [Link]

-

Heidelberger, C., Boohar, J., & Kampschroer, B. (1965). FLUORINATED PYRIMIDINES. XXIV. IN VIVO METABOLISM OF 5-TRIFLUOROMETHYLURACIL-2-C-14 AND 5-TRIFLUOROMETHYL-2'-DEOXYURIDINE-2-C-14. Cancer Research, 25(3), 377-381. Retrieved from [Link]

-

Kellie, J. F., et al. (2024). A High-Throughput Workflow for Mass Spectrometry Analysis of Nucleic Acids by Nanoflow Desalting. Journal of the American Society for Mass Spectrometry. Retrieved from [Link]

-

Emory University. (n.d.). Mass Spectrometry Ionization Methods. Retrieved from [Link]

-

ResearchGate. (2014). (PDF) Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. Retrieved from [Link]

-

Himmel, D. M., et al. (2012). Structural and binding analysis of pyrimidinol carboxylic acid and N-hydroxy quinazolinedione HIV-1 RNase H inhibitors. ACS Chemical Biology, 7(4), 726-733. Retrieved from [Link]

-

Frańska, M. (2005). Electrospray ionization mass spectrometry of pyrimidine base-rubidium complexes. European Journal of Mass Spectrometry, 11(1), 103-106. Retrieved from [Link]

-

Galvão, T. L. P., et al. (2013). From 2-hydroxypyridine to 4(3H)-pyrimidinone: Computational Study on the Control of the Tautomeric Equilibrium. The Journal of Physical Chemistry A, 117(47), 12668-12674. Retrieved from [Link]

-

Mathew, B., et al. (2021). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. ACS Chemical Neuroscience, 12(21), 4050-4065. Retrieved from [Link]

Sources

- 1. Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rroij.com [rroij.com]

- 3. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. mdpi.com [mdpi.com]

- 6. Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Quantitative analysis of 20 purine and pyrimidine metabolites by HILIC-MS/MS in the serum and hippocampus of depressed mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. nvkc.nl [nvkc.nl]

- 9. From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. preprints.org [preprints.org]

- 11. article.sapub.org [article.sapub.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. sphinxsai.com [sphinxsai.com]

Biological activity of 5-(Trifluoromethyl)pyrimidin-2-ol derivatives

An In-Depth Technical Guide to the Biological Activity of 5-(Trifluoromethyl)pyrimidin-2-ol Derivatives

Introduction: A Privileged Scaffold in Modern Drug Discovery

The pyrimidine ring is a foundational heterocyclic scaffold in medicinal chemistry, integral to the structure of nucleobases and a wide array of therapeutic agents.[1][2] Its synthetic accessibility and the ease with which its 2, 4, 5, and 6 positions can be modified have made it a cornerstone for developing molecules with diverse biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2] The strategic incorporation of a trifluoromethyl (-CF3) group, particularly at the 5-position, has emerged as a powerful tactic in drug design. The -CF3 group's high electronegativity and lipophilicity can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to target proteins, often leading to improved pharmacological profiles.[3][4]

This guide focuses on the this compound core and its derivatives. This specific scaffold combines the versatile pyrimidine nucleus with the advantageous properties of the trifluoromethyl group, creating a class of compounds with significant therapeutic potential. As Senior Application Scientists, our goal is to provide a comprehensive overview of the synthesis, multifaceted biological activities, and mechanisms of action of these derivatives, offering field-proven insights for researchers and drug development professionals.

Synthetic Strategies: Building the Core Scaffold

The synthesis of 5-(trifluoromethyl)pyrimidine derivatives is typically achieved through multi-step reactions, often starting with commercially available fluorinated building blocks. The causality behind these synthetic routes is the controlled construction of the pyrimidine ring followed by functionalization to generate a library of diverse derivatives for biological screening.

A common and efficient pathway starts from ethyl trifluoroacetoacetate. This approach involves a condensation reaction to form the pyrimidine ring, followed by chlorination and subsequent nucleophilic substitution to introduce various functional groups at different positions of the ring. This systematic approach allows for the exploration of the structure-activity relationship (SAR).[1][5]

Caption: Generalized synthetic workflow for 5-(Trifluoromethyl)pyrimidine derivatives.

Experimental Protocol: General Synthesis of Amide-Containing Derivatives

This protocol is a representative example adapted from established methodologies for synthesizing novel trifluoromethyl pyrimidine derivatives bearing an amide moiety.[1]

-

Step 1: Synthesis of Intermediate 2. Ethyl trifluoroacetoacetate (1.0 eq) and N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq) are mixed and stirred at 80°C for 5 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the mixture is cooled, and the resulting intermediate is collected.

-

Step 2: Synthesis of Intermediate 3. Intermediate 2 (1.0 eq) is dissolved in ethanol, followed by the addition of thiourea (1.0 eq) and sodium ethoxide (1.1 eq). The mixture is refluxed for 6 hours. After cooling, the solution is acidified with HCl (2M) to pH 5-6. The precipitate is filtered, washed with water, and dried to yield 5-(trifluoromethyl)pyrimidine-2-thiol.

-

Step 3: Synthesis of Intermediate 4. Intermediate 3 (1.0 eq) is dissolved in acetic acid, and hydrogen peroxide (30%, 3.0 eq) is added dropwise at room temperature. The mixture is stirred for 4 hours. The resulting precipitate is filtered, washed, and dried to obtain this compound.

-

Step 4: Synthesis of Target Compounds. Intermediate 4 (1.0 eq) and a substituted aniline (1.2 eq) are dissolved in phosphorus oxychloride (POCl3) and heated to reflux for 8-10 hours. The excess POCl3 is removed under vacuum. The residue is poured into ice water, neutralized with sodium bicarbonate, and extracted with ethyl acetate. The organic layer is dried and concentrated. The crude product is purified by column chromatography to yield the final amide-containing trifluoromethyl pyrimidine derivative.[1]

Biological Activities and Therapeutic Potential

The 5-(Trifluoromethyl)pyrimidine scaffold has proven to be a versatile platform for developing agents targeting a range of diseases. The lipophilic -CF3 group often facilitates entry into cells, while the pyrimidine core provides multiple points for hydrogen bonding and other interactions with biological targets.

Anticancer Activity: A Multi-Pronged Attack

Derivatives of this class have demonstrated significant potential as anticancer agents, primarily through the inhibition of key signaling proteins that drive tumor growth and proliferation.[3][4][6]

Mechanism: Kinase Inhibition

Many cancers are driven by the aberrant activity of protein kinases.[6] 5-(Trifluoromethyl)pyrimidine derivatives have been successfully designed as potent inhibitors of several critical oncogenic kinases.

-

Dual FLT3 and CHK1 Inhibition: In Acute Myeloid Leukemia (AML), Fms-like tyrosine kinase 3 (FLT3) is a key driver of proliferation.[7] Checkpoint kinase 1 (CHK1) is crucial for the DNA damage response.[7] Certain 5-trifluoromethyl-2-aminopyrimidine derivatives have been identified as potent dual inhibitors of both FLT3 and CHK1. This dual-inhibition strategy is designed to not only halt proliferation (via FLT3 inhibition) but also to force cancer cells with damaged DNA into apoptosis (via CHK1 inhibition), potentially overcoming drug resistance.[7]

-

EGFR Inhibition: The Epidermal Growth Factor Receptor (EGFR) is a well-established target in various tumors.[6] Novel 5-trifluoromethylpyrimidine derivatives have been synthesized as EGFR inhibitors, showing excellent antitumor activity against lung (A549), breast (MCF-7), and prostate (PC-3) cancer cells.[6] The rationale is to block the EGFR signaling pathway, which is vital for cancer cell growth, proliferation, and metastasis. Some of these compounds have been shown to induce apoptosis and arrest the cell cycle in the G2/M phase.[6]

Caption: Mechanism of anticancer action via kinase inhibition by pyrimidine derivatives.

Data Presentation: Antiproliferative and Kinase Inhibitory Activities

The efficacy of these compounds is quantified by their half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values. Lower values indicate higher potency.

| Compound ID | Target | Activity (IC50/EC50, µM) | Target Cells/Assay | Reference |

| Compound 9u | EGFR Kinase | 0.091 | Kinase Assay | [6] |

| A549 (Lung) | 0.35 | Cell Proliferation | [6] | |

| MCF-7 (Breast) | 3.24 | Cell Proliferation | [6] | |

| PC-3 (Prostate) | 5.12 | Cell Proliferation | [6] | |

| Compound 30 | FLT3 Kinase | 0.0019 | Kinase Assay | [7] |

| CHK1 Kinase | 0.0011 | Kinase Assay | [7] | |

| MV4-11 (AML) | 0.001 | Cell Proliferation | [7] | |

| Compound 3b | A375 (Melanoma) | < 50 | Cell Viability | [4] |

| C32 (Melanoma) | < 50 | Cell Viability | [4] | |

| DU145 (Prostate) | ~100 | Cell Viability | [4] |

Antimicrobial and Antifungal Activities

The pyrimidine core is a known pharmacophore in antimicrobial agents. The addition of the -CF3 group can enhance this activity. Several studies have reported that 5-(trifluoromethyl)pyrimidine derivatives exhibit moderate to excellent activity against a spectrum of pathogens.[1][8][9]

-

Antibacterial Activity: Derivatives have shown efficacy against both Gram-positive (S. aureus, B. subtilis) and Gram-negative (E. coli, P. aeruginosa) bacteria.[8] The mechanism is thought to involve the disruption of essential cellular processes in bacteria.

-